![molecular formula C12H14BrN3O2 B14915347 5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide](/img/structure/B14915347.png)
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.16 g/mol . This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and an oxoazepane ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by cyclization to form the oxoazepane ring . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N-(2-oxoazepan-3-yl)nicotinamide can be compared with other similar compounds, such as:
5-Bromo-N-(5-methyl-3-isoxazolyl)nicotinamide: This compound has a similar bromine and nicotinamide structure but differs in the presence of an isoxazole ring.
5-Bromo-N-(2-ethylphenyl)nicotinamide: This compound features an ethylphenyl group instead of the oxoazepane ring.
5-Bromo-N-(3-pyridinyl)nicotinamide: This compound has a pyridinyl group, making it structurally different from the oxoazepane derivative.
Eigenschaften
Molekularformel |
C12H14BrN3O2 |
---|---|
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
5-bromo-N-(2-oxoazepan-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14BrN3O2/c13-9-5-8(6-14-7-9)11(17)16-10-3-1-2-4-15-12(10)18/h5-7,10H,1-4H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
HOYUIAFMXPJFLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.